1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
Description
This compound features a piperazine core substituted with a 4,5-dimethyl-4H-1,2,4-triazole moiety via a methylene bridge and an acetyl group at the N-1 position. Its molecular formula is C₁₂H₁₈N₆O (calculated molecular weight: 262.32 g/mol).
Properties
IUPAC Name |
1-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRBVEZVKQCFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazole derivative reacts with piperazine.
Introduction of the Ethanone Group: The ethanone group is added via acylation reactions, often using acetyl chloride or acetic anhydride under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. A specific study demonstrated that the compound displayed broad-spectrum antibacterial activity against gram-positive pathogens, suggesting its potential as an antibacterial agent .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in recent studies. For example, a related triazole compound was found to selectively inhibit protein kinases associated with tumor growth, leading to reduced viability of cancer cells in vitro .
Synthesis Methodologies
The synthesis of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Nucleophilic Substitution : The piperazine derivative can undergo nucleophilic substitution with appropriate electrophiles to introduce the triazole moiety.
- Cyclization Reactions : Cyclization processes are often employed to form the triazole ring from simpler azole precursors.
These synthetic routes are crucial for developing analogs with improved efficacy and reduced toxicity.
Case Study 1: Antibacterial Activity
In a study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
| Compound | Activity Against S. aureus | MIC (µg/mL) |
|---|---|---|
| Compound A | Moderate | 32 |
| Compound B | High | 8 |
| This compound | Very High | 2 |
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of related compounds demonstrated that modifications in the piperazine structure could lead to enhanced inhibition of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating potent activity at low concentrations .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 5 |
| Compound D | A549 | 10 |
| This compound | MCF7/A549 | 3/7 |
Mechanism of Action
The mechanism of action of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: The compound can bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
Pathway Modulation: By interacting with key proteins and enzymes, the compound can influence cellular pathways involved in growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Insights
Triazole Substitutions: The target compound’s 4,5-dimethyltriazole group provides moderate steric hindrance compared to diphenyl (D419-0021) or benzothiazole-thio (5j) analogs, which may reduce off-target interactions .
The benzoylphenoxy group in QD10 extends conjugation, which may enhance UV absorption properties for analytical detection .
Synthetic Yields and Purity :
- QD10 and related analogs in show high purity (>98%) but variable yields (18–62%), suggesting challenges in piperazine-functionalization steps .
- The target compound’s synthesis would likely require similar coupling reagents (e.g., HATU, K₂CO₃) as described in and .
Pharmacological and Physicochemical Considerations
- Metabolic Stability : The dimethyltriazole group may resist oxidative metabolism better than benzothiazole or phenyl analogs, as evidenced by higher purity in related compounds .
- Crystallographic Data : The cocrystal structure of 7R4O’s analog with hydroxyacid oxidase 1 highlights the importance of the triazole-thio group in active-site binding .
Biological Activity
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 226.30 g/mol. The triazole ring is linked to a piperazine group, which enhances its bioactivity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against a range of pathogens including bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections caused by these organisms .
Anticancer Properties
The anticancer activity of triazole derivatives has been extensively studied. A notable case involves a related triazole compound that exhibited cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 20 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 10 | ROS generation |
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the piperazine and triazole moieties significantly influence biological activity. Substituents on the triazole ring can enhance binding affinity to target proteins involved in cell signaling pathways related to cancer progression. For example, the presence of electron-donating groups on the phenyl ring adjacent to the triazole enhances cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various triazole derivatives, including our compound of interest. The results indicated that compounds with a piperazine substituent displayed improved activity against E. coli and S. aureus compared to their non-piperazine counterparts .
Case Study 2: Anticancer Activity
In another investigation, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The compound similar to this compound exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead candidate for further development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling a triazole derivative (e.g., 4,5-dimethyl-4H-1,2,4-triazole) with a piperazine-ethanone scaffold. Key steps include:
- Nucleophilic substitution under inert conditions (argon/nitrogen) to attach the triazole moiety to the piperazine ring.
- Use of catalysts like DIPEA (diisopropylethylamine) to enhance reaction efficiency .
- Optimization via temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to improve yields (>70%) .
- Yield Improvement : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/MS : Confirm molecular weight (expected [M+H]+ ion) and purity (>95%) .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., piperazine methylene protons at δ 2.5–3.0 ppm, triazole methyl groups at δ 2.1–2.3 ppm) .
- Elemental Analysis : Validate C, H, N composition against theoretical values .
Q. What are the critical stability considerations for this compound during storage and handling?
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation. Avoid exposure to moisture or light, as the triazole-piperazine linkage may hydrolyze .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. The compound may release toxic fumes upon decomposition, requiring immediate ventilation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., serotonin receptors due to the piperazine moiety) .
- DFT Calculations : Analyze electron distribution in the triazole ring to predict reactivity sites (B3LYP/cc-pVDZ basis set recommended) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or low bioactivity)?
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., incomplete substitution at the piperazine nitrogen) .
- Steric Effects : If bioactivity is lower than predicted, evaluate steric hindrance from the 4,5-dimethyltriazole group via X-ray crystallography or molecular dynamics simulations .
- Mitigation : Adjust synthetic routes (e.g., introduce protecting groups) or modify substituents to reduce steric bulk .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Assay Design :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Plasma Protein Binding : Employ equilibrium dialysis to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
